molecular formula C18H21NO3 B8506189 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone CAS No. 104013-60-7

1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone

Cat. No.: B8506189
CAS No.: 104013-60-7
M. Wt: 299.4 g/mol
InChI Key: ITCMHBZPGGTAMF-UHFFFAOYSA-N
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Description

1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone is a complex organic compound with a unique structure that includes an aminophenyl group, a methoxy group, a hydroxy group, and a propyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone typically involves multiple steps, starting with the preparation of the aminophenyl and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include boron reagents for Suzuki–Miyaura coupling , and reducing agents such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminophenyl group can be reduced to form an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the aminophenyl group can produce an amine.

Scientific Research Applications

1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

104013-60-7

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone

InChI

InChI=1S/C18H21NO3/c1-3-5-16-17(9-8-15(12(2)20)18(16)21)22-11-13-6-4-7-14(19)10-13/h4,6-10,21H,3,5,11,19H2,1-2H3

InChI Key

ITCMHBZPGGTAMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add zinc (21.6 g, 331 mmol) slowly to a solution of 1-[2-hydroxy-4-(3-nitro-benzyloxy)-3-propyl-phenyl]-ethanone (10.9 g, 6.07 mmol) in glacial acetic acid (120 mL). Stir the mixture for 3 hours. Dilute with dichloromethane (600 mL). Filter the reaction mixture through celite. Wash the celite pad several times with dichloromethane. Concentrate the combined filtrates. Partition the residue between ethyl acetate and saturated sodium bicarbonate. Wash the organic layer with brine, dry and concentrate to afford the title compound as a yellow solid (9.75 g, 98%): 1H NMR (CDCl3) δ 0.96 (t, 3H), 1.58 (sextet, 2H), 2.54 (s, 3H), 2.71 (t, 2H), 5.07 (s, 2H), 6.46 (d, 1H), 6.62 (d, 1H), 6.71 (s, 1H), 6.78 (d, 1H), 7.16 (t, 1H), 7.54 (d, 1H), 12.75 (s, 1H).
Quantity
600 mL
Type
solvent
Reaction Step One
Name
1-[2-hydroxy-4-(3-nitro-benzyloxy)-3-propyl-phenyl]-ethanone
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
21.6 g
Type
catalyst
Reaction Step Two
Yield
98%

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